REACTION_SMILES
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[CH3:18][OH:19].[CH3:4][N:5]1[CH2:6][CH2:7][CH2:8][c:9]2[cH:10][c:11]([N:16]=[O:17])[c:12]([OH:15])[cH:13][c:14]21.[ClH:2].[ClH:3].[OH2:1]>>[CH3:4][N:5]1[CH2:6][CH2:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][c:14]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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CN1CCCc2cc(N=O)c(O)cc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCc2cc(N=O)c(O)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCc2ccc(O)cc21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |